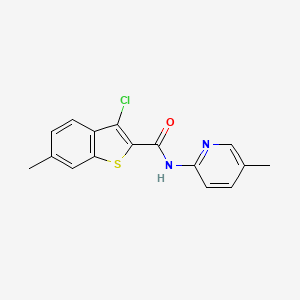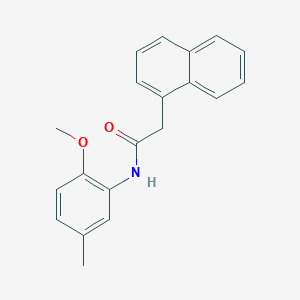![molecular formula C13H8BrF3N2O B5694070 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)
5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide
Descripción general
Descripción
5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide, also known as TFB-TN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TFB-TN is a member of the nicotinamide family of compounds and has been shown to possess potent inhibitory activity against several enzymes, including PARP-1, PARP-2, and tankyrase. In
Mecanismo De Acción
5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide inhibits the activity of PARP enzymes and tankyrase by binding to the nicotinamide binding site on these enzymes. The compound forms a covalent bond with the enzymes, preventing them from functioning properly. This leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer activity in several preclinical models. The compound has been shown to induce cell death in cancer cells, including breast, ovarian, and prostate cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide is its potency and selectivity against PARP enzymes and tankyrase. The compound has been shown to have minimal off-target effects, making it a promising candidate for the development of new therapies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide. One area of interest is the development of new analogs of this compound with improved solubility and potency. Another area of interest is the development of combination therapies that include this compound and other anti-cancer agents. Finally, there is interest in exploring the potential applications of this compound in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound has been shown to possess potent inhibitory activity against several enzymes, including PARP-1, PARP-2, and tankyrase. This compound has been shown to have potent anti-cancer activity in several preclinical models and has also been shown to have anti-inflammatory and neuroprotective effects. While there are some limitations to working with this compound, there are several future directions for research on this compound, including the development of new analogs and the exploration of its potential applications in other diseases.
Aplicaciones Científicas De Investigación
5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to possess potent inhibitory activity against several enzymes, including PARP-1, PARP-2, and tankyrase. PARP enzymes are involved in DNA repair and have been implicated in several diseases, including cancer and neurodegenerative disorders. Tankyrase is involved in telomere maintenance and has also been implicated in cancer. This compound has been shown to inhibit the activity of these enzymes, making it a promising candidate for the development of new therapies for these diseases.
Propiedades
IUPAC Name |
5-bromo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3N2O/c14-10-4-8(6-18-7-10)12(20)19-11-3-1-2-9(5-11)13(15,16)17/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCOLEHRRSESKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CN=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)


![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)




![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)


![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)

